6-(Methylsulfanyl)pyrimidin-4-amine
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Overview
Description
“6-(Methylsulfanyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C5H7N3S . It contains a pyrimidine ring, which is a heterocyclic aromatic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered rings .
Synthesis Analysis
The synthesis of this compound involves the reaction of (2-methylsulfanyl)pyrimidin-4-ylamine with the 5-(methoxyvinylidene) derivative of Meldrum’s acid. The mixture is refluxed at 85°C for 1 hour to reach reaction completion .Molecular Structure Analysis
The molecular structure of “6-(Methylsulfanyl)pyrimidin-4-amine” is characterized by the presence of a pyrimidine ring with a methylsulfanyl group attached to it . The S1···O1 distance [2.534 (2) Å] and the O1···S1—C1 angle [177.5 (1)°] are consistent with the existence of the intramolecular attractive interaction .Scientific Research Applications
1. Chemical Structure and Bonding
6-(Methylsulfanyl)pyrimidin-4-amine has been studied for its chemical structure and bonding characteristics. Huang et al. (2009) investigated its reaction with Meldrum’s acid derivative and found it formed a bicyclic 4H-pyrimido[1,6-a]pyrimidine system, with all non-H atoms being coplanar. This study provides insights into the molecule's structural features and bonding distributions (Huang et al., 2009).
2. Polymorphism in Derivatives
Glidewell et al. (2003) explored the polymorphism in derivatives of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, revealing two polymorphic forms with distinct hydrogen bonding patterns. This research is crucial for understanding the polymorphic behavior in pyrimidine derivatives, which can impact their physical properties and potential applications (Glidewell et al., 2003).
3. Synthesis of Biologically Relevant Compounds
Klečka et al. (2015) developed a synthesis method for biologically relevant pyrrolo[2,3-d]pyrimidin-4-amines and pyrimidin-4-ones, starting from 4-methylsulfanylpyrimidine. Their method involved C-H borylations and Suzuki cross-coupling reactions, showcasing the compound's versatility in synthesizing biologically significant molecules (Klečka et al., 2015).
4. Chemoselective Reactions
Baiazitov et al. (2013) described chemoselective reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines, highlighting the selective displacement of chloride and sulfone groups. This study contributes to understanding the selective reactions of pyrimidine derivatives in organic synthesis (Baiazitov et al., 2013).
5. Nucleophilic Displacement Reactions
Kikelj et al. (2010) explored the nucleophilic displacement of a methylsulfanyl group on pyrimidinones, demonstrating the transformation into methylsulfonyl groups and subsequent amino group introductions. This research offers valuable insights into the chemical transformations of methylsulfanyl groups in pyrimidine compounds (Kikelj et al., 2010).
Future Directions
The future directions for “6-(Methylsulfanyl)pyrimidin-4-amine” could involve further exploration of its potential biological activities and applications. Pyrimidine derivatives have been known to exhibit various biological activities, which could be further explored in the context of "6-(Methylsulfanyl)pyrimidin-4-amine" .
properties
IUPAC Name |
6-methylsulfanylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3,(H2,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPARTFFNQLVSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285854 |
Source
|
Record name | 6-(methylsulfanyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylsulfanyl)pyrimidin-4-amine | |
CAS RN |
2038-32-6 |
Source
|
Record name | NSC43014 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43014 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(methylsulfanyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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